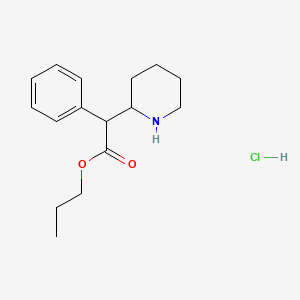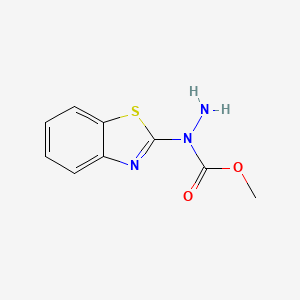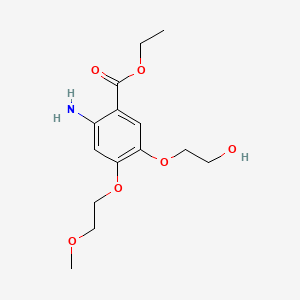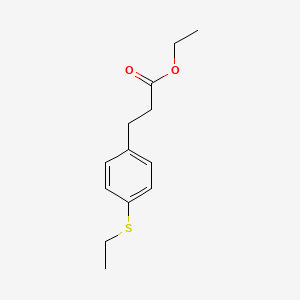![molecular formula C32H47F5O3S B13864937 (S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2](/img/structure/B13864937.png)
(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide; Calpain inhibitor IV-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide, also known as Calpain inhibitor IV-2, is a synthetic compound designed to inhibit the activity of calpain, a family of calcium-dependent cysteine proteases. Calpain inhibitors are of significant interest in biomedical research due to their potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide typically involves multiple steps, starting from commercially available amino acids. The process includes the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and protecting groups such as tert-butoxycarbonyl (Boc) and benzyl (Bn).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated peptide synthesizers and large-scale chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and peptide chemistry.
Biology: Employed in studies to understand the role of calpain in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s, Parkinson’s, and muscular dystrophy.
Industry: Utilized in the development of pharmaceuticals and as a tool in drug discovery.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of calpain enzymes. Calpain inhibitors bind to the active site of the enzyme, preventing the cleavage of substrate proteins. This inhibition can modulate various cellular pathways, including those involved in apoptosis, cell motility, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calpain inhibitor I: Another calpain inhibitor with a different chemical structure but similar inhibitory effects.
Calpain inhibitor II: Similar to Calpain inhibitor IV-2 but with variations in the side chains and functional groups.
Uniqueness
(S)-N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-(1-formyl-3-methylbutyl)-L-leucinamide is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for calpain enzymes. This makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C32H47F5O3S |
|---|---|
Poids moléculaire |
606.8 g/mol |
Nom IUPAC |
(7S,8R,9R,13S,14R,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28-,29+,30-,41?/m0/s1 |
Clé InChI |
VWUXBMIQPBEWFH-STSJHAPQSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]3[C@H]([C@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
SMILES canonique |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyano-N-[1-[1-ethyl-6-(trifluoromethyl)benzimidazol-2-yl]ethyl]benzenesulfonamide](/img/structure/B13864854.png)
![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methylene]-1H-inden-1-one](/img/structure/B13864862.png)








![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)

![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)

